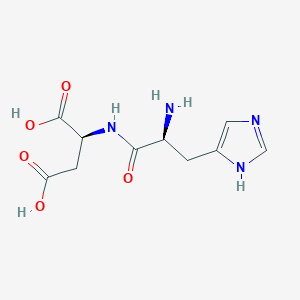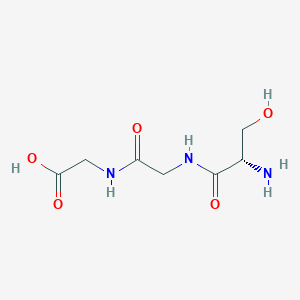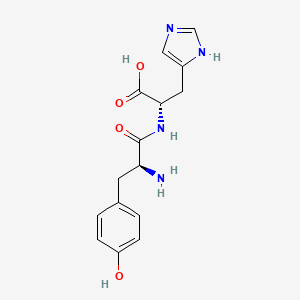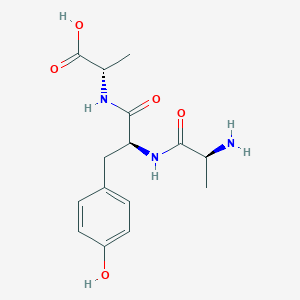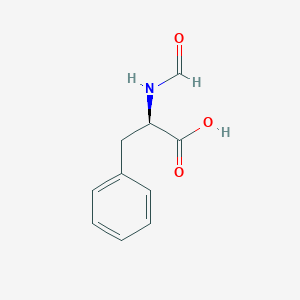
2-amino-2-(4-nonylphenethyl)propane-1,3-diol
Vue d'ensemble
Description
2-amino-2-(4-nonylphenethyl)propane-1,3-diol is an organic compound with the molecular formula C23H31N5O6 It is a derivative of 1,3-propanediol, where the hydrogen atoms are substituted with an amino group and a nonylphenyl ethyl group
Mécanisme D'action
Target of Action
Fingolimod nonyl homolog, also known as Des(octyl)nonyl fingolimod, primarily targets the sphingosine 1-phosphate receptors (S1PRs) . S1PRs are a group of G protein-coupled receptors that are involved in regulating the immune system and other cellular functions .
Mode of Action
Fingolimod nonyl homolog acts as a modulator of S1PRs . It is thought to downregulate or desensitize these receptors, which in turn affects the migration of lymphocytes from the blood into the tissues . This modulation of S1PRs leads to a decrease in the number of circulating lymphocytes, thereby suppressing inflammation .
Biochemical Pathways
The compound’s action on S1PRs affects several biochemical pathways. It has been found to exert inhibitory effects on sphingolipid pathway enzymes . Additionally, it has been shown to inhibit histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α) . It also reduces lysophosphatidic acid (LPA) plasma levels and activates protein phosphatase 2A (PP2A) .
Result of Action
The action of Fingolimod nonyl homolog leads to a range of molecular and cellular effects. It induces apoptosis, autophagy, cell cycle arrest, and epigenetic regulations . It also influences macrophages M1/M2 shift and enhances BDNF expression . These effects contribute to its therapeutic potential in managing multiple sclerosis and other conditions .
Méthodes De Préparation
The synthesis of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol can be achieved through several synthetic routes. One common method involves the reaction of 1,3-propanediol with 2-(4-nonylphenyl)ethylamine under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .
Analyse Des Réactions Chimiques
2-amino-2-(4-nonylphenethyl)propane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying cellular processes due to its ability to interact with specific biomolecules. In medicine, it has potential therapeutic applications, particularly in the development of drugs targeting specific pathways. Industrially, it is used in the production of specialty chemicals and materials .
Comparaison Avec Des Composés Similaires
2-amino-2-(4-nonylphenethyl)propane-1,3-diol can be compared with other similar compounds such as 2-amino-2-ethyl-1,3-propanediol and 2-amino-2-(4-hexylphenethyl)propane-1,3-diol. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications.
Propriétés
IUPAC Name |
2-amino-2-[2-(4-nonylphenyl)ethyl]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-18-10-12-19(13-11-18)14-15-20(21,16-22)17-23/h10-13,22-23H,2-9,14-17,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIYCKDBZCXAQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445228 | |
| Record name | 1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
746594-44-5 | |
| Record name | Des(octyl)nonyl fingolimod | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0746594445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DES(OCTYL)NONYL FINGOLIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5N3SI7GZ1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


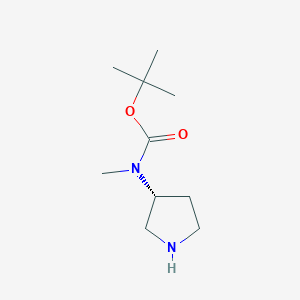
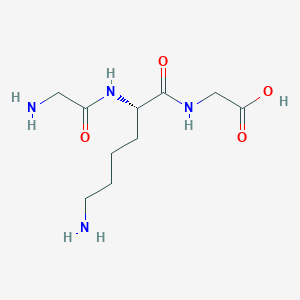
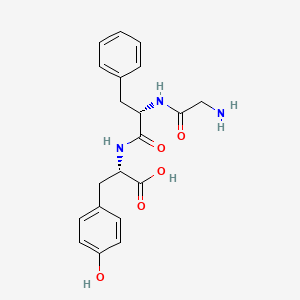
![2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic Acid](/img/structure/B1337363.png)
